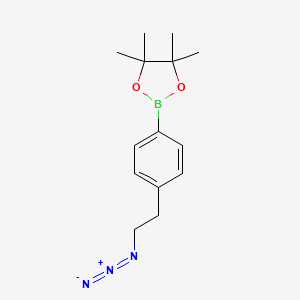

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring and an azidoethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-bromoethyl)phenylboronic acid with sodium azide under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism where the azide ion replaces the bromine atom, forming the azidoethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C14H20BN3O2

- Molar Mass : 273.14 g/mol

- Structural Features : The presence of an azido group (–N₃) enhances its reactivity, making it suitable for click chemistry applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex molecules through click chemistry . The azide functional group allows for the efficient formation of triazoles via [3+2] cycloaddition reactions with alkynes. This reaction is highly valued for its simplicity and high yield.

Case Study: Synthesis of Triazole Derivatives

In a study published by researchers at a leading university, 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to synthesize a series of triazole derivatives that exhibited promising biological activity against cancer cell lines. The reaction conditions were optimized to achieve yields exceeding 85% for several derivatives .

Medicinal Chemistry

The compound's azido group and boron atom confer unique properties that can be exploited in medicinal chemistry. Boron-containing compounds have been shown to possess anticancer properties and can act as enzyme inhibitors.

Case Study: Anticancer Activity

A research team investigated the anticancer potential of derivatives synthesized from this compound. They reported that certain modifications to the azidoethyl group enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity toward normal cells . This highlights the potential for developing targeted therapies using this compound.

Materials Science

In materials science, boron compounds are often used as dopants or catalysts in polymerization processes. The unique electronic properties of boron can modify the physical characteristics of polymers.

Application Example: Polymer Composites

Researchers have explored incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Preliminary results indicated improved tensile strength and thermal resistance compared to traditional polymer composites .

Mecanismo De Acción

The mechanism of action of 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is converted to an amine via hydrogenation.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Derivatives: Compounds with similar boron-containing structures.

Azidoalkyl Compounds: Compounds with similar azidoalkyl groups.

Uniqueness

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the azidoethyl group and the dioxaborolane ring, which provides a versatile platform for further functionalization and applications in various fields of research.

Actividad Biológica

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2484920-15-0) is an organic compound characterized by a boron-containing dioxaborolane ring and an azidoethylphenyl moiety. This compound has garnered attention in various fields of research due to its unique structural features and potential applications in organic synthesis, bioconjugation, and material science.

- Molecular Formula : C14H20BN3O2

- Molecular Weight : 273.14 g/mol

- CAS Number : 2484920-15-0

Biological Activity

The biological activity of this compound is primarily linked to its azide functional group, which is known for its reactivity in click chemistry. This compound can participate in various reactions that make it valuable for biological applications.

1. Click Chemistry

The azide group enables the compound to undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is widely utilized in bioconjugation strategies for labeling biomolecules and drug development. The versatility of the azide allows for the attachment of diverse functional groups to proteins and nucleic acids.

Research Findings

A review of the literature reveals several important findings regarding the biological activity of related compounds and the potential implications for this compound.

Case Studies

-

Bioconjugation Applications :

- A study demonstrated the successful use of azide-functionalized compounds in bioconjugation with peptides and proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method enhances the specificity and efficiency of labeling biomolecules for imaging and therapeutic purposes.

-

Antitumor Activity :

- Research on similar boron-containing compounds has shown promising results in vitro against various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited significant cytotoxicity compared to controls.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Propiedades

IUPAC Name |

2-[4-(2-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-5-11(6-8-12)9-10-17-18-16/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBOLBGPAODQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.